Boiling Point Elevation vs. Bis(tert-butylamino)silane (BTBAS)
The predicted boiling point of (tBuNH)₂SiMe₂ is 245 °C at 760 Torr [1], substantially higher than the reported boiling point of 167 °C for its closest commercial analog, bis(tert-butylamino)silane (BTBAS, (tBuNH)₂SiH₂) . This represents a 78 °C increase attributable to the replacement of two Si–H bonds with two Si–CH₃ bonds, which increases molecular weight (Δ +28 g/mol) and van der Waals interactions.
vs. 167 °C (BTBAS)
Δ +78 °C
| Evidence Dimension | Boiling Point (predicted vs. reported) |
|---|---|
| Target Compound Data | 245 °C (predicted at 760 Torr) |
| Comparator Or Baseline | BTBAS ((tBuNH)₂SiH₂): 167 °C (reported boiling point) |
| Quantified Difference | Δ = +78 °C (approx. 47% elevation relative to BTBAS) |
| Conditions | Predicted for target compound (Molaid/ACD/Labs); reported for BTBAS from multiple vendor datasheets |
Why This Matters
A 47% higher boiling point translates to significantly lower vapor pressure at ambient handling temperatures, reducing evaporative loss during storage and precise dispensing in CVD/ALD precursor delivery systems.
- [1] Molaid, bis(tert-butylamino)dimethylsilane, Predicted Properties: Boiling Point 245 °C (Temp: 20 °C; Press: 760 Torr). View Source
